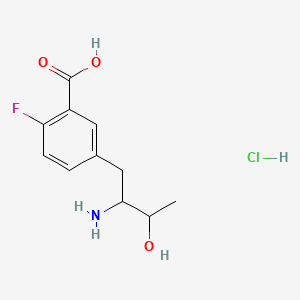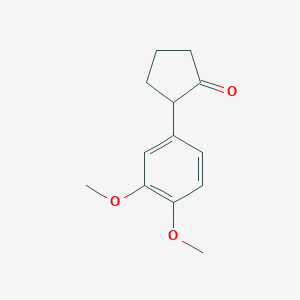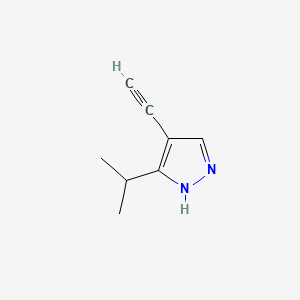amine](/img/structure/B13473061.png)
[(3-Methoxy-1,2-oxazol-5-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of isoxazole that contains an amine group and a methoxy group. This compound is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methylamine typically involves the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of metal alkali. This is followed by a reaction with p-toluenesulfonyl hydrazide to form hydrazone, and then a ring closure reaction with hydroxylamine under alkaline conditions to obtain the final product .
Industrial Production Methods
In the pharmaceutical industry, (3-Methoxy-1,2-oxazol-5-yl)methylamine is produced as an intermediate for synthesizing numerous drugs. The production process involves standard organic synthesis techniques and is optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-1,2-oxazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine and methoxy groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
(3-Methoxy-1,2-oxazol-5-yl)methylamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to active sites of enzymes, altering their activity and thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminomethyl-3-methoxyisoxazole: A closely related compound with similar chemical properties.
3-Amino-5-methylisoxazole: Another isoxazole derivative with different substitution patterns.
4-(2-Methyl-1,2-oxazol-5-yl)methylamine: A compound with a similar structure but different functional groups.
Uniqueness
(3-Methoxy-1,2-oxazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and amine groups make it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
1-(3-methoxy-1,2-oxazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H10N2O2/c1-7-4-5-3-6(9-2)8-10-5/h3,7H,4H2,1-2H3 |
Clé InChI |
QWXPKWVQMXBSBO-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=NO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)
![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)


![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)




![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)
